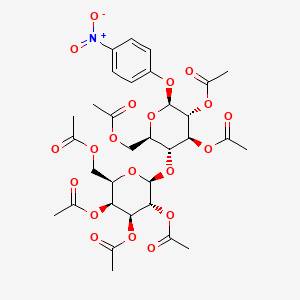

4-Nitrophenyl hepta-O-acetyl-b-lactoside

Descripción general

Descripción

4-Nitrophenyl hepta-O-acetyl-b-lactoside is a synthetic compound with the empirical formula C32H39NO20 and a molecular weight of 757.65 g/mol . It is primarily used in biochemical research, particularly in the study of enzyme activities such as β-galactosidase . This compound is characterized by its hepta-O-acetylated structure, which enhances its stability and solubility in various solvents.

Métodos De Preparación

The synthesis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves multiple steps of acetylation and glycosylation. The general synthetic route includes:

Acetylation: The starting material, typically a lactose derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures the protection of hydroxyl groups.

Glycosylation: The acetylated lactose is then subjected to glycosylation with 4-nitrophenyl glycoside under acidic conditions to form the desired product.

Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-Nitrophenyl hepta-O-acetyl-b-lactoside undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the acetyl groups can be hydrolyzed to yield the free hydroxyl groups.

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The empirical formula for 4-nitrophenyl hepta-O-acetyl-β-lactoside is with a molecular weight of 757.65 g/mol. It is characterized by the presence of a nitrophenyl group and multiple acetylated hydroxyl groups, which contribute to its reactivity and utility in biochemical assays.

Enzyme Assays

Role in β-Galactosidase Activity Measurement:

4-Nitrophenyl hepta-O-acetyl-β-lactoside is primarily utilized as a substrate in enzyme assays to measure the activity of β-galactosidase. When cleaved by this enzyme, it produces 4-nitrophenol, resulting in a color change that can be quantitatively measured. This property makes it an essential tool for:

- Enzyme Kinetics Studies: Understanding the kinetics of enzyme reactions.

- Clinical Diagnostics: Detecting enzyme deficiencies related to lactose intolerance and other metabolic disorders.

Case Study: Enzyme Activity Measurement

In a study assessing the kinetic properties of β-galactosidase from various sources, researchers employed 4-nitrophenyl hepta-O-acetyl-β-lactoside to determine enzyme activity under different pH and temperature conditions. The results indicated optimal activity at pH 7.0 and temperatures around 37°C, providing insights into the enzyme's functional characteristics in physiological conditions .

Glycosylation Reactions

Model Compound for Glycosylation Studies:

This compound serves as a model for studying glycosylation reactions due to its structural similarity to natural substrates. It aids in understanding the mechanisms of glycosylation, which is crucial for synthesizing glycoproteins and glycolipids.

Research Findings:

A study focused on the regioselective sulfation of lactosides demonstrated that 4-nitrophenyl hepta-O-acetyl-β-lactoside could be effectively modified to yield various sulfated derivatives, enhancing its utility in synthetic carbohydrate chemistry .

Pharmaceutical Applications

Development of Enzyme Replacement Therapies:

Research involving this compound contributes to understanding lactose intolerance mechanisms and developing potential enzyme replacement therapies. By studying how β-galactosidase interacts with this substrate, researchers can design better therapeutic strategies for individuals with lactose malabsorption.

Industry Use:

The compound is also employed in the food industry for producing lactose-free products, where its enzymatic breakdown is essential for creating digestible dairy alternatives.

Biochemical Research

Chromogenic Substrate:

As a chromogenic substrate, 4-nitrophenyl hepta-O-acetyl-β-lactoside exhibits excellent sensitivity and specificity in enzyme assays. It allows for precise quantification of enzyme activity, facilitating research in drug discovery and molecular diagnostics .

Current Research Trends:

Ongoing studies are exploring the compound's role in screening inhibitors and understanding enzyme behavior under various experimental conditions .

Data Summary Table

Mecanismo De Acción

The primary mechanism of action of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves its interaction with β-galactosidase. The enzyme hydrolyzes the glycosidic bond between the 4-nitrophenyl group and the lactose moiety, releasing 4-nitrophenol and the corresponding lactose derivative. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .

Comparación Con Compuestos Similares

4-Nitrophenyl hepta-O-acetyl-b-lactoside can be compared with other acetylated glycosides such as:

4-Nitrophenyl β-D-glucopyranoside: Similar in structure but lacks the acetyl groups, making it less stable in certain conditions.

4-Nitrophenyl β-D-galactopyranoside: Another similar compound used in enzyme assays but with different glycosidic linkages.

Hepta-O-acetyl-β-lactosyl azide: Used in similar applications but contains an azide group instead of a nitro group, offering different reactivity.

The uniqueness of this compound lies in its hepta-O-acetylation, which provides enhanced stability and solubility, making it particularly useful in biochemical assays and industrial applications.

Actividad Biológica

4-Nitrophenyl hepta-O-acetyl-β-lactoside (PNPL) is a synthetic compound primarily used as a chromogenic substrate in enzyme assays, particularly for glycosidases. Its unique structural features, including seven acetyl groups, enhance its solubility and stability, making it an effective tool for studying enzyme kinetics and mechanisms. This article explores the biological activity of PNPL, focusing on its interactions with glycosidases, its applications in biochemical research, and relevant case studies.

- Chemical Formula : C₃₂H₃₉N₁O₂₀

- Molecular Weight : Approximately 757.65 g/mol

The hepta-O-acetylated structure of PNPL allows for significant modifications during enzymatic reactions, particularly hydrolysis, which leads to the release of 4-nitrophenol—a compound that can be quantitatively measured due to its distinct yellow color .

PNPL acts as a substrate for various glycosidases, including β-galactosidases. The enzyme recognizes the specific structure of PNPL and binds to it at the active site. The catalytic residues of the enzyme facilitate the hydrolysis of the β-glycosidic bond, resulting in the release of 4-nitrophenol and constituent sugars . This process can be summarized as follows:

- Enzyme Binding : The enzyme binds to PNPL.

- Hydrolysis Reaction : Catalytic residues hydrolyze the β-glycosidic bond.

- Product Release : 4-Nitrophenol is released and can be measured.

Biological Activity

PNPL exhibits significant biological activity as a substrate for glycosidases. Its hydrolysis is crucial for monitoring enzyme activity in real-time, providing insights into carbohydrate-active enzymes and glycosylation processes in biological systems .

Table 1: Comparison with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 4-Nitrophenyl β-D-galactopyranoside | Substrate for β-galactosidase | Simpler structure; fewer acetyl groups |

| 2-Nitrophenyl hexa-O-acetyl-β-lactoside | Similar acetylation pattern | Different nitro position; varied enzyme specificity |

| Phenolphthalein β-D-galactopyranoside | Chromogenic indicator for pH changes | Not specifically a substrate for glycosidases |

| 4-Nitrophenyl O-acetyl-α-D-glucopyranoside | Substrate for α-glucosidase | Acetate group on glucose instead of galactose |

Case Studies

Several studies have utilized PNPL to elucidate enzyme kinetics and specificity:

- Glycosidase Activity Assays : Research demonstrated that varying conditions such as pH and temperature significantly influence enzyme-substrate interactions with PNPL. This variability provides valuable data on enzyme mechanisms .

- Enzyme Specificity Studies : In a study examining different glycosidases, PNPL was shown to be an effective substrate that allowed researchers to assess the specificity and efficiency of various enzymes under controlled conditions .

- Real-Time Monitoring : The ability to monitor the release of 4-nitrophenol in real-time has been pivotal in understanding the dynamics of carbohydrate-active enzymes, contributing to advancements in glycobiology .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXHRWKTGFZTP-TZDACTGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745398 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84034-75-3 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.